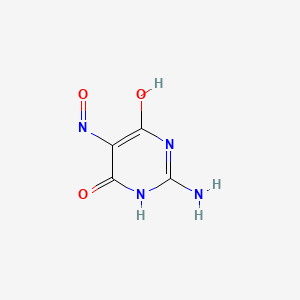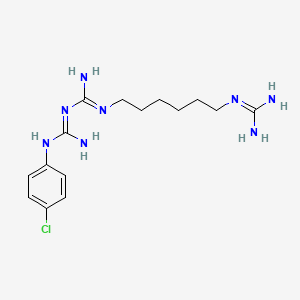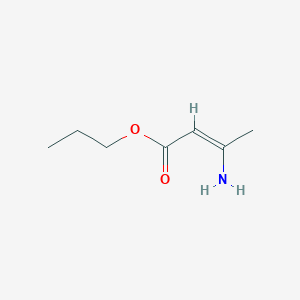
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide, also known as ABT-089, is a chemical compound that is widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.
Mechanism Of Action
The exact mechanism of action of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide is not fully understood, but it is believed to act as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various cognitive processes, including attention, learning, and memory. 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has been shown to enhance the activity of this receptor, leading to improved cognitive function.
Biochemical And Physiological Effects
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has been shown to improve cognitive function in various animal models and human studies. It has been found to enhance attention, learning, and memory, as well as improve executive function. 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has also been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Advantages And Limitations For Lab Experiments
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying cognitive function. It has also been shown to have low toxicity and is generally well-tolerated in animal models and human studies. However, 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has some limitations, including its limited bioavailability and short half-life, which may affect its efficacy in clinical settings.
Future Directions
The potential therapeutic applications of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide are still being explored, and there are several future directions for research in this area. One area of interest is the use of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide in the treatment of Alzheimer's disease, where it may be able to slow down or prevent cognitive decline. Another area of interest is the use of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide in combination with other drugs to enhance its cognitive-enhancing effects. Additionally, further research is needed to understand the long-term effects of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide on cognitive function and its potential use in clinical settings.
Conclusion
In conclusion, 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its cognitive-enhancing effects, anxiolytic and antidepressant effects, and low toxicity make it a reliable tool for studying cognitive function. However, further research is needed to fully understand its mechanism of action, long-term effects, and potential use in clinical settings.
Synthesis Methods
The synthesis of 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide involves the reaction of 2-amino-1H-benzimidazole with 1-bromo-4-propylpiperidine in the presence of a suitable solvent and base. The reaction is typically carried out under reflux conditions for several hours to obtain the desired product in good yield. The purity and quality of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit cognitive-enhancing effects, making it a potential candidate for the treatment of Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia. 2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide has also been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
properties
CAS RN |
27276-49-0 |
|---|---|
Product Name |
2-(1-Propyl-4-piperidinyl)-1H-benzimidazole-7-carboxamide |
Molecular Formula |
C₁₆H₂₂N₄O |
Molecular Weight |
286.37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



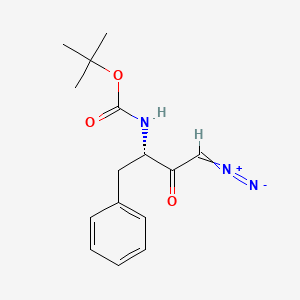
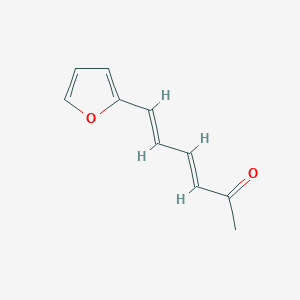
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)
